molecular formula C10H12Cl2N2 B1434062 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile hydrochloride CAS No. 1440535-80-7

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile hydrochloride

Cat. No.: B1434062
CAS No.: 1440535-80-7
M. Wt: 231.12 g/mol
InChI Key: JVQMGUPHOBVVPM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile hydrochloride is an organic compound that features a chlorinated phenyl group, an ethylamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an imine intermediate.

    Cyanation: The imine intermediate is then subjected to a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide to form the nitrile group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Formation of 2-(4-Chlorophenyl)-2-(ethylamino)acetamide or 2-(4-Chlorophenyl)-2-(ethylamino)acetic acid.

    Reduction: Formation of 2-(4-Chlorophenyl)-2-(ethylamino)ethylamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: Potential use as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized as a building block in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biological targets.

    Industrial Applications: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ethylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-(ethylamino)acetonitrile hydrochloride
  • 2-(4-Fluorophenyl)-2-(ethylamino)acetonitrile hydrochloride
  • 2-(4-Methylphenyl)-2-(ethylamino)acetonitrile hydrochloride

Uniqueness

2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile hydrochloride is unique due to the presence of the chlorinated phenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding and affect the compound’s lipophilicity, potentially enhancing its interactions with biological targets compared to its brominated, fluorinated, or methylated analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(ethylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2.ClH/c1-2-13-10(7-12)8-3-5-9(11)6-4-8;/h3-6,10,13H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQMGUPHOBVVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C#N)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440535-80-7
Record name Benzeneacetonitrile, 4-chloro-α-(ethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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